Allyl 4-bromobenzyl sulfide

Vue d'ensemble

Description

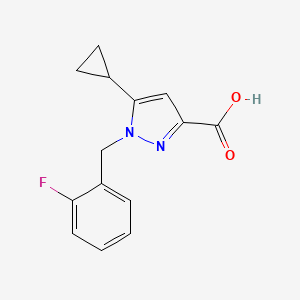

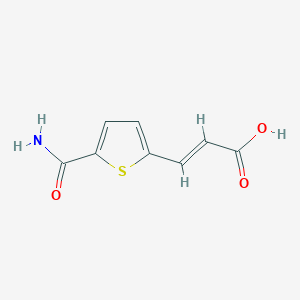

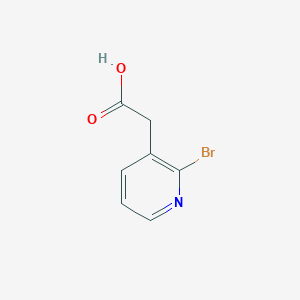

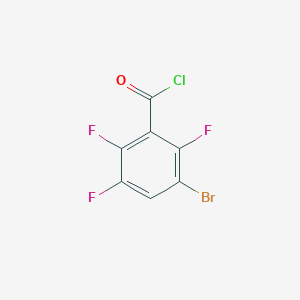

Allyl 4-bromobenzyl sulfide is a chemical compound with the linear formula C9H9BrS . It is also known by its CAS Number: 6334-55-0 .

Synthesis Analysis

The synthesis of allyl sulfides has been studied in various contexts. For instance, a study on the synthesis of trithiocarbonates and allyl sulfide-containing monomers reported a high yield synthesis of a variety of these compounds . Another study discussed an updated methodology for SN2 reactions, which are fundamental in organic chemistry, using an alkyl tosylate instead of a halide as the electrophile .Molecular Structure Analysis

The molecular structure of Allyl 4-bromobenzyl sulfide is represented by the linear formula C10H11BrS . Its InChI Code is 1S/C10H11BrS/c1-2-7-12-8-9-3-5-10 (11)6-4-9/h2-6H,1,7-8H2 .Chemical Reactions Analysis

Allyl sulfides are involved in various chemical reactions. For instance, a study on the synthesis of novel trithiocarbonate and allyl sulfide-containing monomers discussed the reaction of a host of allyl ethers with 2-azaallyl anions . Another study discussed the allylation of nucleophilic carbon centers, which is a useful method for the formation of C(sp3)–C(sp3) linkages .Physical And Chemical Properties Analysis

The molecular weight of Allyl 4-bromobenzyl sulfide is 243.17 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Chemoselective Rearrangements

Research has explored the chemoselective rearrangements of various sulfide complexes, including those related to Allyl 4-bromobenzyl sulfide. One study focused on the reactions of certain dibenzyl sulfide complexes, leading to thiolates via deprotonation and rearrangement processes (Cagle et al., 1996).

Electrochemical Activation

In the context of electrochemical research, Allyl 4-bromobenzyl sulfide has been studied for its potential in electrocatalysis. Research shows that understanding the reaction mechanism of such compounds can help in optimizing electrocatalysts, which is essential for various industrial applications (Pauwels et al., 2018).

DNA Synthesis Induction

Allyl compounds, closely related to Allyl 4-bromobenzyl sulfide, have been evaluated for their ability to induce unscheduled DNA synthesis in certain cell types. This kind of research is crucial for understanding the mutagenic and cytotoxic properties of these compounds (Schiffmann et al., 1983).

Organometallic Chemistry

In the field of organometallic chemistry, the study of reactions involving allyl and benzyl group transfers is significant. These studies often explore the formation of various intermediates and the generation of anion equivalents, which has implications for synthetic chemistry applications (Hudrlik et al., 2011).

Radioiodine Labeling and Tumor Cell Uptake

Research on Allyl 4-bromobenzyl sulfide derivatives includes the study of radioiodine-labeled disulfides for evaluating tumor cell uptake. This research is particularly relevant for developing diagnostic and therapeutic agents in cancer treatment (Ryu et al., 2004).

Modification of Drug-Metabolizing Enzymes

Allyl sulfides, akin to Allyl 4-bromobenzyl sulfide, have been studied for their effects on hepatic drug-metabolizing enzymes. Such research is vital for understanding how these compounds influence liver metabolism and their potential therapeutic applications (Haber et al., 1994).

Cross-Metathesis and Protein Modification

Allyl sulfides, including compounds similar to Allyl 4-bromobenzyl sulfide, have been used in aqueous cross-metathesis reactions. This research is significant for site-selective protein modification, opening new avenues in biochemical and pharmaceutical research (Lin et al., 2008).

Antifungal Agents Synthesis

Studies have also focused on the synthesis of antifungal agents using Allyl 4-bromobenzyl sulfide derivatives. Such research contributes to the development of new pharmaceuticals and therapeutic strategies (Das et al., 2007).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as diallyl sulfide, interact with cellular thiols and certain cellular proteins .

Mode of Action

It’s suggested that the compound may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Biochemical Pathways

The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, allyl methyl sulfide, allyl methyl disulfide, DAS2, and DAS3 were discovered in the breath of tested volunteers .

Pharmacokinetics

Allicin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases .

Result of Action

Similar compounds have shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action, efficacy, and stability of Allyl 4-bromobenzyl sulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

Propriétés

IUPAC Name |

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFQOUHVMLSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 4-bromobenzyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)